Lipophilicity and Membrane Permeability Profile
N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide possesses a predicted ACD/LogP of 2.28, compared with LogP 2.03 for the 4-amino-N-phenyl-1,2,5-thiadiazole-3-carboxamide analog . This ΔLogP of +0.25 indicates moderately higher lipophilicity conferred by the acetyl group versus the amino substituent. Both compounds comply with Lipinski's Rule of Five, but the increased LogP of the acetyl derivative predicts enhanced passive membrane permeability, a material consideration for intracellular target engagement in cell-based assays .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 2.28; Log KOW (KOWWIN) = 1.20; Water Solubility = 2300 mg/L (estimated) |
| Comparator Or Baseline | 4-amino-N-phenyl-1,2,5-thiadiazole-3-carboxamide: LogP = 2.03 |
| Quantified Difference | ΔLogP = +0.25 (target is more lipophilic) |
| Conditions | In silico prediction; ACD/Labs Percepta v14.00 (target); ChemSrc database (comparator) |
Why This Matters
The 0.25 LogP unit increase predicts measurably higher passive membrane permeability, which directly impacts intracellular exposure and cellular assay performance, making the acetyl derivative preferable for phenotypic screening where cell penetration is rate-limiting.
